molecular formula C26H19BrClNO6 B11574642 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-7-chloro-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-7-chloro-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11574642
M. Wt: 556.8 g/mol
InChI Key: XWELLJXNQTYSRR-UHFFFAOYSA-N
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Description

1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-7-CHLORO-2-[(4-METHOXYPHENYL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles. This compound is characterized by its unique structure, which includes bromine, chlorine, hydroxyl, and methoxy functional groups. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-7-CHLORO-2-[(4-METHOXYPHENYL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. One common approach is the condensation of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with 7-chloro-2-[(4-methoxyphenyl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, followed by purification through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-7-CHLORO-2-[(4-METHOXYPHENYL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups in the chromeno[2,3-c]pyrrole moiety can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Sodium methoxide, potassium thiolate, and Grignard reagents.

Major Products Formed:

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-7-CHLORO-2-[(4-METHOXYPHENYL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its unique structural features and biological activities.

    Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules and natural product analogs.

    Biological Studies: It is used in studies to understand the interaction of chromeno[2,3-c]pyrrole derivatives with biological targets, such as enzymes and receptors.

    Material Science: The compound’s unique electronic properties make it a candidate for use in the development of organic electronic materials and sensors.

Mechanism of Action

The mechanism of action of 1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-7-CHLORO-2-[(4-METHOXYPHENYL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Acting as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.

    Modulating Gene Expression: Affecting the expression of genes related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-7-CHLORO-2-[(4-METHOXYPHENYL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can be compared with other similar compounds, such as:

    1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-2-(2-FURYL)-7-CHLORO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE: This compound has a furyl group instead of a methoxyphenyl group, which may influence its reactivity and biological activity.

    1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-2-(2-THIENYL)-7-CHLORO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE: The presence of a thienyl group can alter the compound’s electronic properties and interactions with biological targets.

The uniqueness of 1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-7-CHLORO-2-[(4-METHOXYPHENYL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its specific combination of functional groups and structural features, which contribute to its diverse chemical reactivity and potential biological activities.

Properties

Molecular Formula

C26H19BrClNO6

Molecular Weight

556.8 g/mol

IUPAC Name

1-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-chloro-2-[(4-methoxyphenyl)methyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C26H19BrClNO6/c1-33-16-6-3-13(4-7-16)12-29-22(14-9-18(27)24(31)20(10-14)34-2)21-23(30)17-11-15(28)5-8-19(17)35-25(21)26(29)32/h3-11,22,31H,12H2,1-2H3

InChI Key

XWELLJXNQTYSRR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC(=C(C(=C5)Br)O)OC

Origin of Product

United States

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